

spectroscopic data of 2-Chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-nitroquinoline

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-3-nitroquinoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-Chloro-3-nitroquinoline** (CAS No: 78105-37-0), a key intermediate in organic synthesis.^{[1][2]} Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. The causality behind experimental choices is elucidated to ensure that the described methodologies are not just procedures to be followed, but self-validating systems for generating reliable data.

Introduction: The Chemical Identity of 2-Chloro-3-nitroquinoline

2-Chloro-3-nitroquinoline is a substituted heterocyclic aromatic compound. Its structure, featuring a quinoline core functionalized with two potent electron-withdrawing groups—a chloro group at position 2 and a nitro group at position 3—makes it a highly reactive and versatile building block in medicinal chemistry and material science.^{[1][3]} The precise placement of these functional groups dictates the molecule's electronic properties and reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will dissect the characteristic spectral signature of **2-Chloro-3-nitroquinoline**, providing a foundational reference for its unambiguous identification.

Molecular Structure and Numbering

The systematic numbering of the quinoline ring is crucial for the correct assignment of NMR signals. The following diagram illustrates the structure and standard IUPAC numbering for **2-Chloro-3-nitroquinoline**.

Caption: Molecular structure of **2-Chloro-3-nitroquinoline** with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct "fingerprint" based on its functional groups. The spectrum of **2-Chloro-3-nitroquinoline** is dominated by features arising from the nitro group and the substituted aromatic system.

Rationale for Interpretation: The interpretation strategy involves identifying diagnostic peaks in order of importance.^[4] The strong absorptions of the nitro group are typically the most prominent and easily identifiable features.^[5] Subsequently, absorptions related to the aromatic ring (C-H and C=C stretches) confirm the core structure, and the C-Cl stretch can be identified in the fingerprint region.^{[6][7]}

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3100–3000	Medium-Weak	Aromatic C-H	Stretching
1600–1585 & 1500–1400	Medium	Aromatic C=C	In-ring Stretching
1550–1475	Strong	N-O	Asymmetric Stretching
1360–1290	Strong	N-O	Symmetric Stretching
850–550	Medium-Strong	C-Cl	Stretching
900–675	Strong	C-H	Out-of-Plane Bending

Table 1: Characteristic Infrared Absorption Bands for **2-Chloro-3-nitroquinoline**.

Detailed Interpretation:

- Nitro Group (NO₂): The most definitive peaks in the spectrum are the two strong absorptions corresponding to the N-O stretching vibrations.[8] The asymmetric stretch appears at a higher frequency (typically 1550–1475 cm⁻¹) compared to the symmetric stretch (1360–1290 cm⁻¹).[8] Conjugation with the quinoline ring system causes these bands to appear at slightly lower wavenumbers than in aliphatic nitro compounds.[8][9] The presence of this distinct pair of strong bands is a primary indicator for the nitro functionality.[5]
- Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline core.[7][10]
- Aromatic Ring C=C Stretches: Multiple medium-intensity bands in the 1600–1400 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[7][10]
- C-Cl Stretch: The absorption due to the C-Cl bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. While this region can be complex, a medium to strong band here is consistent with the chloro-substituent.[6]

- C-H Out-of-Plane Bending: Strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ range result from the out-of-plane bending of the aromatic C-H bonds. The exact positions can give clues about the substitution pattern of the benzene portion of the quinoline ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **2-Chloro-3-nitroquinoline**, ^1H and ^{13}C NMR provide detailed information about the electronic environment of each hydrogen and carbon atom in the structure.

Causality of Chemical Shifts: The chemical shifts are heavily influenced by the electronic effects of the substituents. Both the chloro and nitro groups are strongly electron-withdrawing. [11] This deshields the nuclei in the quinoline ring system, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted quinoline.[11] The effect is most pronounced on the atoms ortho and para to the substituents.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals only for the five protons on the quinoline ring system (H4, H5, H6, H7, H8), as the substituents at positions 2 and 3 have no protons.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H4	8.8 - 9.2	s	-
H8	8.1 - 8.4	d	$J = 8.0 - 8.5$
H5	7.9 - 8.2	d	$J = 8.0 - 8.5$
H7	7.8 - 8.1	ddd	$J \approx 8.5, 7.0, 1.5$
H6	7.6 - 7.9	ddd	$J \approx 8.5, 7.0, 1.5$

Table 2: Predicted ^1H NMR Spectroscopic Data (in CDCl_3).

Interpretation of ^1H NMR Spectrum:

- H4: This proton is situated peri to the nitrogen atom and adjacent to the strongly electron-withdrawing nitro group. This combined deshielding effect is expected to shift its resonance significantly downfield, likely appearing as a sharp singlet.
- H8 and H5: These protons are on the benzene ring portion. H8 is ortho to the ring nitrogen, and H5 is peri to the C4a-C8a ring junction, leading to their downfield positions. They are expected to appear as doublets due to coupling with their respective ortho neighbors (H7 and H6).
- H6 and H7: These protons are in the middle of the benzene ring and are coupled to each other (ortho), as well as to H5 and H8 respectively (meta coupling might be observed). They are expected to appear as complex multiplets, often as a doublet of doublet of doublets (ddd) or a triplet of doublets (td).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline core.

Carbon	Predicted Chemical Shift (δ , ppm)
C2	148 - 152
C3	135 - 140
C4	128 - 132
C4a	145 - 149
C5	125 - 129
C6	130 - 134
C7	127 - 131
C8	129 - 133
C8a	147 - 151

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Interpretation of ^{13}C NMR Spectrum:

- C2 and C3: These carbons are directly attached to the electronegative chlorine atom and the nitro group, respectively. C2, bonded to chlorine and nitrogen, will be significantly downfield. C3, attached to the nitro group, will also be deshielded.
- Quaternary Carbons (C4a, C8a): These carbons at the ring fusion are typically found in the downfield region of the aromatic spectrum.
- Protonated Carbons (C4, C5, C6, C7, C8): These carbons will appear in the typical aromatic region (120-140 ppm). Their precise shifts are influenced by the overall electron density distribution across the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Rationale for Ionization: For a thermally stable aromatic compound like **2-Chloro-3-nitroquinoline**, Electron Ionization (EI) is a robust choice. It reliably produces a molecular ion and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.

m/z	Ion	Comments
208/210	$[\text{M}]^+$	Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of one chlorine atom.
162/164	$[\text{M} - \text{NO}_2]^+$	Loss of the nitro group (46 Da).
178/180	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide (30 Da).
127	$[\text{M} - \text{NO}_2 - \text{Cl}]^+$	Subsequent loss of the chlorine atom from the $[\text{M} - \text{NO}_2]^+$ fragment.

Table 4: Predicted High-Resolution Mass Spectrometry Data.

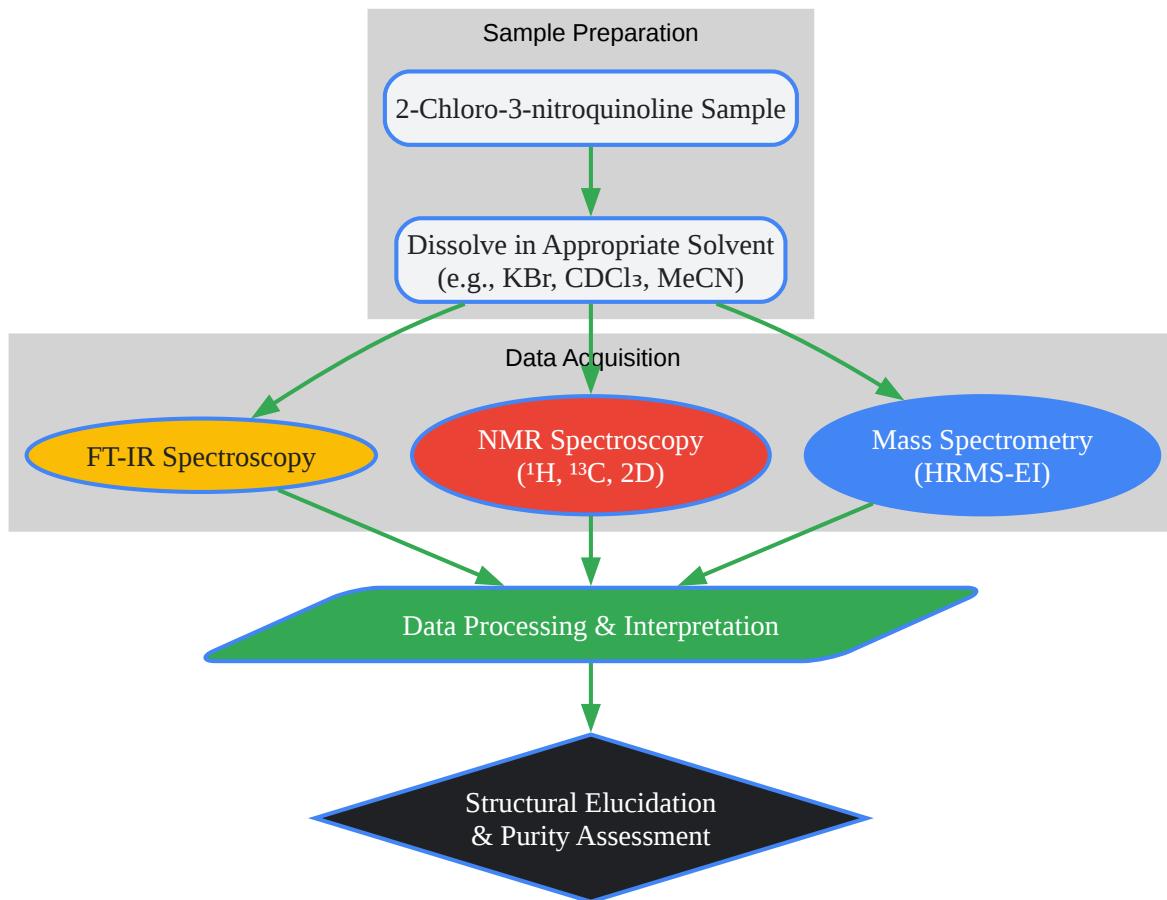
Interpretation of Mass Spectrum:

- Molecular Ion Peak ($[M]^+$): The molecular formula $C_9H_5ClN_2O_2$ gives a monoisotopic mass of approximately 208.6 g/mol .[\[1\]](#)[\[12\]](#) The key feature will be the isotopic pattern for chlorine. The natural abundance of ^{35}Cl and ^{37}Cl is roughly 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion at m/z 208 and m/z 210, with an intensity ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the molecule.
- Major Fragmentation Pathways: Common fragmentation for nitroaromatic compounds includes the loss of the nitro group as NO_2 (a loss of 46 mass units) and the loss of NO (a loss of 30 mass units).[\[13\]](#) The subsequent loss of the chlorine radical (35/37 Da) from these fragments is also a probable pathway.

Experimental Protocols and Workflows

The following protocols are standardized procedures for acquiring high-quality spectroscopic data. The choice of solvent and concentration is critical, as intermolecular interactions in quinolines can sometimes lead to concentration-dependent shifts in NMR.[\[11\]](#)[\[14\]](#)

General Spectroscopic Workflow



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- To cite this document: BenchChem. [spectroscopic data of 2-Chloro-3-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590397#spectroscopic-data-of-2-chloro-3-nitroquinoline>]

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